Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate is a benzo[b]thiophene derivative featuring a p-tolyl (4-methylphenyl) group attached via an acetamido linker at the 2-position and an ethyl ester at the 3-position.
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)acetyl]amino]-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-3-24-20(23)18-15-6-4-5-7-16(15)25-19(18)21-17(22)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPVOCYBTBOMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophenes. This compound has garnered attention due to its potential biological activities, which are influenced by its unique structural features, including the benzo[b]thiophene core and the acetamido functional group. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Structural Characteristics
The molecular formula of this compound is C20H23NO5S, with a molecular weight of approximately 389.47 g/mol. The structure includes:
- Benzo[b]thiophene core : Known for diverse biological activities.
- Acetamido group : May enhance solubility and bioavailability.
- p-Tolyl substituent : Adds to the compound's hydrophobic character.
These structural components suggest potential applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that benzo[b]thiophene derivatives exhibit various antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of benzo[b]thiophenes has been explored in several studies. For example, compounds derived from this class have been identified as apoptosis-inducing agents in breast cancer cell lines . The mechanism of action often involves the modulation of key signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Compounds in this category have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models . Such effects are crucial for developing therapies for chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural characteristics. A systematic examination of similar compounds reveals that modifications at specific positions on the benzo[b]thiophene scaffold significantly influence their potency and selectivity against various biological targets .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Ongoing Studies |
| Benzo[b]thiophene derivative A | Anticancer | 16 | |
| Benzo[b]thiophene derivative B | Anti-inflammatory | TBD |
Table 2: Structure-Activity Relationship Insights
| Substituent | Biological Effect | Observations |
|---|---|---|
| p-Tolyl | Enhanced hydrophobicity | Improved cell membrane penetration |
| Acetamido | Increased solubility | Better bioavailability |
| Alkyl groups | Varied activity spectrum | Influence on receptor binding |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzo[b]thiophene derivatives against Staphylococcus aureus. The results indicated that specific substitutions enhanced efficacy, with some derivatives achieving MIC values below 20 µg/mL. This suggests that structural modifications can significantly impact antimicrobial potency .
Case Study 2: Anticancer Mechanisms
In vitro experiments on breast cancer cells revealed that this compound induced apoptosis through mitochondrial pathways. The study highlighted the importance of the benzo[b]thiophene core in mediating these effects, making it a promising candidate for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Benzo[b]thiophene Derivatives
The benzo[b]thiophene core is frequently modified at the 2- and 3-positions, leading to diverse biological and physicochemical properties. Key structural differences among analogs include:
- Substituents on the acetamido group: The p-tolyl group in the target compound contrasts with substituents like 4-hydroxyphenyl (), 2-imino-4-oxothiazolidin-5-yl (), and cyanoacrylamido derivatives ().
- Hydrogenation of the benzo[b]thiophene ring : Some analogs, such as tetrahydrobenzo[b]thiophenes (e.g., ), exhibit reduced aromaticity, altering solubility and metabolic stability.
Table 1: Structural Comparison of Selected Analogs
Table 3: Bioactivity Highlights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
